4-chloro-N-mesityl-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was synthesized and characterized using methods such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction (He et al., 2014). Another example is the synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid (Chidan Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. For example, the structure-property relationship of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was investigated using density functional theory calculations and crystal structure analysis (He et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions. For instance, N-Chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN forming N-acetoxy-N-methoxy-4-nitrobenzamide (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and spectroscopic properties, have been characterized in studies like the one by He et al. (2014), providing insights into the physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are analyzed through various techniques. For example, the study of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved electrochemical measurements and theoretical calculations to understand its properties (He et al., 2014).

科学的研究の応用

Toxicology and Environmental Health

Research on compounds structurally related to 4-chloro-N-mesityl-2-nitrobenzamide, such as 4-chloro-1-nitrobenzene, has indicated their potential toxicological effects, emphasizing the importance of understanding their behavior in environmental and biological systems. Studies have identified various metabolites resulting from the exposure to such chemicals, providing insights into their degradation pathways and potential impacts on health and the environment (Jones et al., 2007).

Industrial and Chemical Safety

The safety protocols for handling and exposure to nitrobenzene derivatives are critical for industrial applications. Research focusing on occupational exposure to similar compounds has underlined the significance of monitoring and managing the risks associated with their use in manufacturing processes. This includes the development of guidelines for safe handling and exposure limits to protect workers in industries where these compounds are used (Letzel et al., 2003).

Analytical and Diagnostic Applications

Compounds like 4-chloro-N-mesityl-2-nitrobenzamide might be studied for their unique properties in analytical chemistry, including their use as reagents or in the development of analytical methods for detecting various substances. Research in this area focuses on enhancing the sensitivity, specificity, and efficiency of analytical techniques in environmental monitoring, forensic science, and clinical diagnostics.

Research on Metabolism and Degradation

Investigations into the metabolism and environmental degradation of nitrobenzene derivatives provide valuable information on their lifecycle and fate in biological systems and the natural environment. Understanding the metabolic pathways and degradation mechanisms can inform the development of bioremediation strategies and pollution control measures (Yoshida et al., 1992).

特性

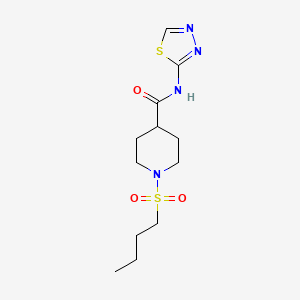

IUPAC Name |

4-chloro-2-nitro-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-5-4-12(17)8-14(13)19(21)22/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFVRWHRQFISDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)